5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one
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Overview
Description
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one is an organic compound with a pyrimidine ring substituted by a 3,4-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with different substituents.
3-Hydroxy-4-methoxyphenylacetic acid: Contains a phenyl group with hydroxyl and methoxy substituents.
Uniqueness
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both a pyrimidine ring and a 3,4-dihydroxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
687623-55-8 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O3/c13-8-2-1-6(3-9(8)14)7-4-11-5-12-10(7)15/h1-5,13-14H,(H,11,12,15) |
InChI Key |
AZZWOYQCSJEVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CNC2=O)O)O |
Origin of Product |
United States |
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